cis-3-Aminocyclohexanecarbonitrile;hydrobromide
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Overview
Description
cis-3-Aminocyclohexanecarbonitrile;hydrobromide: is a chemical compound with the molecular formula C7H13BrN2 and a molecular weight of 205.0955 . This compound is a derivative of cyclohexane, featuring an amino group and a nitrile group on the same side (cis) of the cyclohexane ring, and is paired with a hydrobromide ion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Amination: The cyclohexanone undergoes amination to introduce the amino group, forming cyclohexanone oxime.
Reduction: The oxime is then reduced to form cyclohexanone amine.
Cyanation: The amine group is subsequently converted to a nitrile group through a cyanation reaction.
Hydrobromination: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods:
Batch Process: The compound is often synthesized in a batch process, where each step is carried out sequentially in separate reactors.
Continuous Process: Some industrial setups may employ a continuous process to improve efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Amines and amine oxides.
Reduction: Primary amines.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: The compound finds applications in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-3-Aminocyclohexanecarbonitrile;hydrobromide exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
trans-3-Aminocyclohexanecarbonitrile;hydrobromide: The trans isomer of the compound, where the amino and nitrile groups are on opposite sides of the ring.
3-Aminocyclohexanecarbonitrile: The compound without the hydrobromide ion.
Cyclohexanone oxime: A precursor in the synthesis of the compound.
Uniqueness: The cis configuration of cis-3-Aminocyclohexanecarbonitrile;hydrobromide imparts unique chemical and physical properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H13BrN2 |
---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H12N2.BrH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1 |
InChI Key |
JMQQRPDAKWEPEZ-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C#N.Br |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Br |
Origin of Product |
United States |
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